![molecular formula C42H45ClN8O7S B606977 dBET6 CAS No. 1950634-92-0](/img/structure/B606977.png)
dBET6
Übersicht
Beschreibung
dBET6 ist ein Proteolyse-Targeting-Chimäre (PROTAC)-Kleinmolekül, das Bromodomänen- und Extraterminalbereich (BET)-Proteine selektiv durch das Ubiquitin-Proteasom-System abbaut . BET-Proteine sind epigenetische Leser, die eine Schlüsselrolle bei der Regulierung der Genexpression spielen und an verschiedenen zellulären Prozessen beteiligt sind, darunter Entzündungen und Krebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Konjugation eines BET-Antagonisten, wie z. B. (+)-JQ1, mit einem Liganden für die E3-Ubiquitinligase Cereblon . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Synthese des BET-Antagonisten: Der BET-Antagonist wird durch eine Reihe chemischer Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und funktionelle Gruppenmodifikationen.
Synthese des Cereblon-Liganden: Der Cereblon-Ligand wird separat durch eine Reihe chemischer Reaktionen synthetisiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Synthesegeräten, optimierten Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Mechanism of Action
dBET6 targets BET proteins, which are crucial for the regulation of gene expression involved in cancer. By inducing the degradation of these proteins, this compound effectively reduces cellular proliferation and promotes apoptosis in cancer cells.
Case Studies
- T Cell Acute Lymphoblastic Leukemia (T-ALL) : In studies involving 20 T-ALL cell lines, this compound demonstrated superior efficacy compared to other BET inhibitors like dBET1 and JQ1. Treatment with this compound resulted in significant degradation of BRD4 within one hour and subsequent downregulation of c-MYC, leading to apoptosis .
- Lung Cancer : this compound has been shown to induce apoptosis in human lung cancer cells through a pH/GSH-responsive design that enhances its delivery and efficacy .
Data Table: Efficacy of this compound in Various Cancer Cell Lines
Cell Line Type | IC50 (μM) | Effect on BRD4 Degradation | Mechanism |
---|---|---|---|
T-ALL | ~0.1 | High | Induces apoptosis via c-MYC downregulation |
Lung Cancer | ~0.5 | Moderate | Directly eliminates cancer cells |
Other Malignancies | >1 | Variable | Dependent on specific cellular context |
Inflammation Research
This compound has shown promise in protecting against retinal degeneration by inhibiting the cGAS-STING pathway, which is implicated in inflammatory responses. In experimental models, this compound treatment led to significant reductions in retinal inflammation and improved visual acuity following light-induced damage.
Case Studies
- Retinal Degeneration : In a study where mice were subjected to bright light exposure, administration of this compound resulted in the rapid degradation of BET proteins without detectable toxicity. This treatment not only preserved photoreceptor viability but also suppressed activation of inflammatory macrophages/microglia .
Epigenetics Research
As a selective BET degrader, this compound is extensively used to explore the role of BET proteins in epigenetic modifications and gene regulation. Its ability to induce targeted degradation allows researchers to dissect the functional contributions of these proteins within various biological contexts.
Case Studies
Wirkmechanismus
Target of Action
dBET6 is a potent and selective Degrader (PROTAC) of BET bromodomains . It primarily targets the Bromodomain and extraterminal domain (BET) proteins, which are epigenetic readers that act as key proinflammatory factors . It binds to BRD4 (BD1) with an IC50 of 14 nM .
Mode of Action
This compound is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system . It comprises BET antagonist (+)-JQ1 conjugated to a cereblon E3 ubiquitin ligase ligand . It induces maximal in vitro heterodimerization of BRD4 (BD1) and CRBN-DDB1 at 35 nM .
Biochemical Pathways
This compound affects the cGAS-STING pathway, a molecular pathway of the innate immune system . Light damage (LD) leads to dramatic activation of the cGAS-STING pathway, whereas this compound suppresses LD-induced STING expression in reactive macrophages/microglia and the related inflammatory response .
Pharmacokinetics
Intraperitoneal injection of this compound leads to the rapid degradation of BET protein in the retina without detectable toxicity . The pharmacokinetics of this compound are characterized by a T max of 0.5h, C max of 447 (ng/ml), and terminal t 1/2 of 0.87 h .
Result of Action
This compound improves retinal responsiveness and visual acuity after light damage (LD). It also represses LD-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration . It exerts neuroprotective effects by inhibiting cGAS-STING in reactive retinal macrophages/microglia .
Action Environment
The action of this compound is influenced by environmental factors such as light damage. In the presence of light damage, this compound is able to inhibit retinal inflammation and protect against retinal degeneration . It is expected to become a new strategy for the treatment of retinal degeneration .
Biochemische Analyse
Biochemical Properties
dBET6 functions by recruiting BET proteins to the ubiquitin-proteasome system for degradation. It interacts with BET proteins, such as BRD2, BRD3, and BRD4, through its bromodomain-binding moiety. The other end of this compound binds to the E3 ubiquitin ligase Cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BET proteins. This targeted degradation disrupts the transcriptional programs regulated by BET proteins, leading to various downstream effects .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of oncogenes and other pro-survival genes regulated by BET proteins. Additionally, this compound has been found to inhibit cell proliferation and migration in several cancer cell lines. In retinal cells, this compound protects against light-induced retinal degeneration by inhibiting the activation of the cGAS-STING pathway and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its dual binding to BET proteins and the E3 ubiquitin ligase Cereblon. By forming a ternary complex, this compound facilitates the ubiquitination and degradation of BET proteins. This degradation leads to the disruption of BET protein-mediated transcriptional regulation, resulting in changes in gene expression. In cancer cells, this mechanism leads to the downregulation of oncogenes and the induction of apoptosis. In retinal cells, this compound inhibits the cGAS-STING pathway, reducing inflammation and protecting against retinal degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly taken up by cells and leads to the degradation of BET proteins within hours of treatment. The stability and degradation of this compound itself have been studied, showing that it remains effective over extended periods in vitro. Long-term studies have demonstrated that this compound can maintain its protective effects against retinal degeneration and continue to inhibit cancer cell proliferation over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively degrade BET proteins and exert its therapeutic effects without significant toxicity. At higher doses, this compound may cause adverse effects, including off-target protein degradation and toxicity. In animal models of cancer, this compound has demonstrated dose-dependent antitumor activity, with higher doses leading to greater tumor regression. In retinal degeneration models, this compound has been shown to protect against light-induced damage in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes involved in various metabolic processes. In cancer cells, this compound-induced degradation of BET proteins leads to changes in the expression of metabolic enzymes and regulators, impacting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins. It is taken up by cells via endocytosis and distributed to various cellular compartments. This compound has been shown to accumulate in the nucleus, where it interacts with BET proteins and facilitates their degradation. The distribution of this compound within tissues has been studied in animal models, showing its ability to reach target tissues, such as tumors and the retina .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on BET proteins. This compound contains targeting signals that direct it to the nucleus, allowing it to interact with nuclear BET proteins. Post-translational modifications, such as ubiquitination, further regulate the activity and function of this compound within the nucleus. The nuclear localization of this compound is crucial for its ability to degrade BET proteins and modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dBET6 involves the conjugation of a BET antagonist, such as (+)-JQ1, to a ligand for the E3 ubiquitin ligase cereblon . The synthetic route typically includes the following steps:
Synthesis of the BET antagonist: The BET antagonist is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Synthesis of the cereblon ligand: The cereblon ligand is synthesized separately through a series of chemical reactions.
Conjugation: The BET antagonist and the cereblon ligand are conjugated through a linker to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
dBET6 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Hauptprodukte
Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das abgebaute BET-Protein, das für den proteasomalen Abbau bestimmt ist .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es BET-Proteine selektiv durch das Ubiquitin-Proteasom-System abbaut . Der Mechanismus beinhaltet die folgenden Schritte:
Vergleich Mit ähnlichen Verbindungen
dBET6 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. dBET1 und ARV-825 . Diese Verbindungen zielen ebenfalls auf den Abbau von BET-Proteinen ab, unterscheiden sich aber in ihrer Potenz und Zellpermeabilität . This compound ist zehnmal potenter beim Abbau von BET-Proteinen im Vergleich zu dBET1 und weist eine verbesserte Zellpermeabilität auf . Dies macht this compound zu einer effektiveren und vielseitigeren Werkzeugverbindung für die Untersuchung von BET-Proteinfunktionen und die Entwicklung therapeutischer Strategien .
Liste ähnlicher Verbindungen
- dBET1
- ARV-825
Biologische Aktivität
dBET6 is a novel compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed to degrade bromodomain and extraterminal domain (BET) proteins, particularly BRD4. This compound has shown promising biological activity in various cancer models and other biological systems, indicating its potential as a therapeutic agent.
This compound operates through a mechanism that promotes the degradation of BRD4 by engaging cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to reduced MYC expression and induction of apoptosis in cancer cells. The mechanism is distinct from traditional inhibitors, which merely block the function of target proteins rather than degrading them.
1. Anti-Cancer Activity
Research has demonstrated that this compound exhibits superior anti-proliferative effects compared to earlier BET inhibitors like dBET1 and JQ1 across various cancer cell lines, including those from T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors. The following table summarizes the IC50 values for this compound compared to its predecessors:
Compound | IC50 (µM) | Cell Line Examples |
---|---|---|
This compound | 0.001-0.5 | T-ALL, colon, breast, ovarian, lung, prostate |
dBET1 | 0.5-5 | Various solid tumors |
JQ1 | 0.5-5 | Various solid tumors |
Key Findings:
- Potency: this compound showed IC50 values in the sub-nanomolar range, indicating high potency in degrading BRD4 and inducing apoptosis .
- Combination Therapy: When combined with standard chemotherapy agents, this compound enhanced anti-neoplastic effects and counteracted chemoresistance, making it a promising candidate for combination therapies .
2. Selectivity and Safety
This compound has been characterized as having a selective effect on BET proteins without significant off-target activity. In proteomics studies involving T-ALL cells treated with this compound, only BET proteins were significantly depleted, confirming its selectivity . Furthermore, studies have indicated that this compound does not exhibit detectable toxicity in vivo while effectively degrading BET proteins in retinal models .
Case Study 1: T-ALL Models
In an extensive study involving 20 T-ALL cell lines:
- Treatment with this compound resulted in significant BRD4 degradation after just one hour of exposure at 100 nM.
- This led to downregulation of c-MYC and subsequent induction of apoptosis, outperforming both JQ1 and dBET1 in efficacy .
Case Study 2: Solid Tumors
A comparative analysis across multiple solid tumor types demonstrated that:
Eigenschaften
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1950634-92-0 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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